N-(2-methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
Description
N-(2-Methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a thiazole-based small molecule characterized by a carboxamide group at position 4 of the thiazole core. Key structural features include:
- N-Substituent: A 2-methoxybenzyl group attached to the carboxamide, which may enhance lipophilicity and influence pharmacokinetics.
- Thiazole ring: A heterocyclic aromatic system enabling π-π stacking interactions.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-17-6-4-3-5-13(17)11-20-18(23)16-12-27-19(22-16)21-14-7-9-15(10-8-14)28(2,24)25/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCDWSZUSUVZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimycobacterial and antiplasmodial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler thiazole derivatives. The key steps include the formation of the thiazole ring, introduction of the methoxybenzyl group, and subsequent amide bond formation with the sulfonamide-containing phenyl group.
Antimycobacterial Activity
Research indicates that thiazole derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A study focused on 2-amino-thiazole derivatives demonstrated that modifications at specific positions on the thiazole scaffold can enhance activity against this pathogen. Compounds with hydrophobic electron-withdrawing groups at the phenyl ring showed optimal activity, suggesting that this compound may share similar properties due to its structural components .
Antiplasmodial Activity
In vitro studies have shown that thiazole derivatives also possess antiplasmodial activity against Plasmodium falciparum. The presence of a substituted phenyl ring at the 2-amino position combined with an amide linker has been correlated with increased efficacy . The specific structural features of this compound may contribute to its potential effectiveness in targeting malaria parasites.
Cytotoxicity
The cytotoxic effects of thiazole compounds have been evaluated on various mammalian cell lines. Certain derivatives have shown promising results against cancer cell lines, indicating a potential for therapeutic applications in oncology. The structure-activity relationship studies suggest that modifications to the phenyl and thiazole rings can significantly influence cytotoxic potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several factors:
- Substituents on the Thiazole Ring : Electron-withdrawing groups enhance activity by stabilizing the compound's interaction with biological targets.
- Phenyl Ring Modifications : The presence of hydrophobic groups can improve binding affinity to target proteins involved in disease mechanisms.
- Amide Linkage : This functional group is crucial for maintaining structural integrity and enhancing biological interactions.
Case Studies
A notable case study involved a series of synthesized thiazole derivatives tested for their antimycobacterial properties. Compounds similar in structure to this compound were evaluated against M. tuberculosis H37Rv strain, revealing a correlation between structural modifications and enhanced antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its combination of a methylsulfonylphenylamino group and a 2-methoxybenzyl substituent. Below is a comparative analysis with related thiazole derivatives:
*Molecular weights estimated based on analogous structures.
†Calculated for C₁₉H₂₀N₃O₄S₂.
Key Comparisons
Substituent Effects: Methylsulfonyl vs. Methoxybenzyl vs.
Core Modifications: Thiazole vs. Thiazole vs. Triazole (Ev2): 1,2,4-Triazole derivatives (e.g., compounds 7–9) exhibit tautomerism, which is absent in the target compound’s rigid thiazole system .
Biological Activity: Anticancer Potential: Compound 4a (Ev3) demonstrated cytotoxicity via tubulin inhibition, suggesting that the target compound’s methoxybenzyl group could similarly target microtubules . Kinase Inhibition: Compounds 6a/6b (Ev6) with thioxoacetamide groups showed kinase inhibition, implying that the target’s methylsulfonyl group might enhance binding to ATP pockets .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
